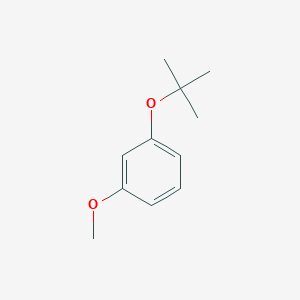
1-(1,1-Dimethylethoxy)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethoxy)-3-methoxybenzene is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromatography
One of the primary applications of 1-(1,1-Dimethylethoxy)-3-methoxybenzene is in chromatography, specifically in high-performance liquid chromatography (HPLC). The compound can be effectively separated using reverse-phase HPLC methods.
- Methodology : The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for certain applications. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method is scalable for preparative separations and can be utilized for pharmacokinetic studies .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. It is involved in various chemical reactions that lead to the formation of complex organic molecules.
- Synthesis Examples :
Solvent Properties
Due to its ether-like characteristics and low polarity, this compound is also employed as a solvent in various chemical reactions. Its solvent properties facilitate the dissolution of non-polar compounds and enhance reaction rates in organic synthesis.
Case Study 1: Chromatographic Analysis
A study conducted using the Newcrom R1 HPLC column demonstrated the effective separation of this compound from impurities. The results indicated high resolution and efficiency in isolating the compound for further analysis .
Case Study 2: Synthetic Applications
In a synthetic chemistry context, researchers utilized this compound to create a series of novel compounds with potential pharmaceutical applications. The compound's ability to act as an electrophile allowed for successful alkylation reactions leading to diverse products .
Propiedades
Número CAS |
15359-99-6 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3 |
Clave InChI |
IQQYODCPWIXFPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1)OC |
Key on ui other cas no. |
15359-99-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















